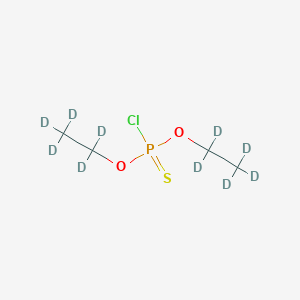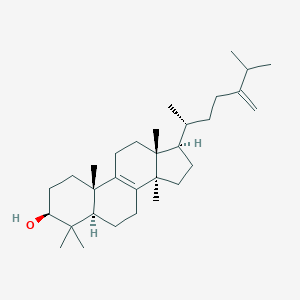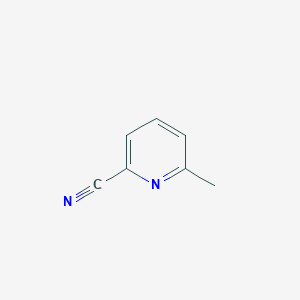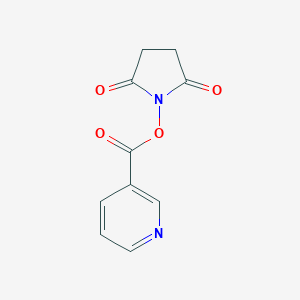![molecular formula C14H17ClN2O B028839 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol CAS No. 10500-64-8](/img/structure/B28839.png)
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol
Overview
Description
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol is a chemical compound with the molecular formula C14H17ClN2O. It is an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial drugs. The compound features a quinoline ring system substituted with a chloro group at the 7-position and an amino group at the 4-position, linked to a pentanol chain.
Mechanism of Action
Target of Action
The primary targets of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol are the Toll-like receptors TLR7 and TLR9 . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses .
Biochemical Pathways
The interaction of this compound with TLR7 and TLR9 affects the downstream signaling pathways associated with these receptors. This can lead to changes in the expression of various genes involved in immune responses, potentially altering the body’s defense mechanisms .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with TLR7 and TLR9. By modulating the activity of these receptors, the compound can influence immune responses, potentially leading to altered defense mechanisms against pathogens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature could affect the compound’s stability and its interaction with target receptors. Additionally, the presence of other molecules in the body could influence the compound’s bioavailability and its overall effect .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol typically involves the following steps:
Starting Material: The synthesis begins with 7-chloroquinoline.
Amination: The 7-chloroquinoline undergoes nucleophilic aromatic substitution with 4-aminopentanol under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Types of Reactions:
Oxidation: The hydroxyl group in the pentanol chain can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The quinoline ring can undergo reduction to form dihydroquinoline derivatives.
Substitution: The chloro group at the 7-position can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanone or 4-[(7-Chloro-4-quinolinyl)amino]pentanoic acid.
Reduction: 4-[(7-Chloro-1,2,3,4-tetrahydroquinolinyl)amino]-1-pentanol.
Substitution: Various 7-substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Serves as a precursor in the synthesis of antimalarial drugs such as hydroxychloroquine and chloroquine.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Hydroxychloroquine: A derivative with an additional hydroxyl group, used as an antimalarial and anti-inflammatory drug.
Chloroquine: A structurally similar compound with potent antimalarial activity.
Amodiaquine: Another antimalarial drug with a similar quinoline structure but different side chains.
Uniqueness: 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol is unique due to its specific substitution pattern and its role as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo multiple chemical transformations makes it valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10(3-2-8-18)17-13-6-7-16-14-9-11(15)4-5-12(13)14/h4-7,9-10,18H,2-3,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUKCXDUDOUBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328190 | |
| Record name | GNF-Pf-1978 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10500-64-8 | |
| Record name | 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10500-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((7-Chloro-4-quinolinyl)amino)-1-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010500648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GNF-Pf-1978 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((7-CHLORO-4-QUINOLINYL)AMINO)-1-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJE6FV8MPA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)




